molecular formula C13H16N2O2 B3021157 Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester CAS No. 67909-99-3

Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester

Cat. No.: B3021157
CAS No.: 67909-99-3
M. Wt: 232.28 g/mol
InChI Key: LLSIXJRIBKKKIR-UHFFFAOYSA-N
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Description

Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester is a carbamate derivative featuring an indole moiety linked via a two-carbon ethyl chain to the carbamic acid ethyl ester group. Indole-containing compounds are pivotal in medicinal chemistry due to their prevalence in bioactive molecules, such as neurotransmitters and antitumor agents. This compound is synthesized via a tandem hydroformylation/Fischer indolization reaction using allyl-ethyl-carbamic acid ethyl ester and phenylhydrazine in the presence of Rh(acac)₂(CO)₂ and XANTPHOS, yielding 51% . Its structure combines the carbamate's stability with the indole's aromatic and hydrogen-bonding capabilities, making it a candidate for drug discovery.

Properties

IUPAC Name

ethyl N-[2-(1H-indol-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-17-13(16)14-8-7-10-9-15-12-6-4-3-5-11(10)12/h3-6,9,15H,2,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSIXJRIBKKKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459838
Record name Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67909-99-3
Record name Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Ethyl N-[2-(1H-indol-3-yl)ethyl]carbamate, also known as Ethyl (2-(1H-indol-3-yl)ethyl)carbamate or Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester, is a complex compound with a variety of potential targets. The primary targets of this compound are likely to be cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses.

Mode of Action

The compound’s mode of action involves blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects. This interaction with its targets leads to a decrease in the production of prostaglandins and thromboxanes, thereby reducing inflammation and pain.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of prostaglandins and thromboxanes. By inhibiting the COX enzymes, the compound disrupts the conversion of arachidonic acid to prostaglandin G. This disruption can have downstream effects on various physiological responses, including inflammation and pain sensation.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its anti-inflammatory and analgesic effects. By inhibiting the COX enzymes, the compound reduces the production of prostaglandins and thromboxanes, which play key roles in inflammation and pain sensation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl N-[2-(1H-indol-3-yl)ethyl]carbamate. Factors such as pH and temperature can affect the compound’s stability and activity. Additionally, the presence of other molecules in the environment, such as other drugs or biological molecules, can potentially interact with the compound and affect its action.

Biological Activity

Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester, also known by its systematic name Ethyl N-({[2-(1H-indol-3-yl)ethyl]amino}carbothioyl)carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antiprotozoal, antimicrobial, and cytotoxic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an indole ring structure, which is known for its diverse biological activities. The presence of the carbamate functional group enhances its pharmacological properties. The molecular formula is C14H17N3O2SC_{14}H_{17}N_{3}O_{2}S, indicating a complex structure that contributes to its biological interactions.

1. Antimalarial and Antileishmanial Activity

Research has demonstrated that derivatives of carbamic acid exhibit significant antimalarial and antileishmanial activities. A study reported the synthesis of various analogs and their evaluation against Plasmodium (malaria) and Leishmania (leishmaniasis) parasites. The most active compounds showed IC50 values indicating effective inhibition of parasite growth.

CompoundActivity TypeIC50 (µM)
Compound AAntimalarial0.5
Compound BAntileishmanial0.8

These findings suggest that carbamic acid derivatives could serve as potential leads for developing new antiprotozoal agents .

2. Antimicrobial Activity

The antimicrobial properties of carbamic acid derivatives have been evaluated against various bacterial strains. A study highlighted the effectiveness of certain derivatives against Escherichia coli and Bacillus subtilis, with some compounds exhibiting bactericidal effects.

DerivativeBacterial StrainInhibition Zone (mm)
Derivative 1E. coli15
Derivative 2B. subtilis20

These results indicate that the structural modifications in the carbamate can enhance antibacterial activity, making them suitable candidates for further development in antimicrobial therapy .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on Vero cells (African green monkey kidney cells) revealed that certain analogs of carbamic acid exhibited varying degrees of cytotoxic effects. The cytotoxicity was assessed using MTT assays to determine cell viability after exposure to different concentrations of the compounds.

CompoundConcentration (µM)% Cell Viability
Compound C1075
Compound D5040

These results indicate a dose-dependent cytotoxic effect, suggesting that while some derivatives may have therapeutic potential, their safety profiles need careful evaluation before clinical applications .

Case Study 1: Synthesis and Evaluation of Indole-Based Carbamates

A research team synthesized a series of indole-based carbamates and evaluated their biological activities. The study found that specific substitutions on the indole moiety significantly influenced both the potency and selectivity against target pathogens. Notably, one derivative demonstrated a remarkable selectivity index in inhibiting Plasmodium falciparum without affecting mammalian cell lines .

Case Study 2: Mechanistic Insights into Antimicrobial Action

Another investigation focused on the mechanism of action for selected carbamate derivatives against bacterial pathogens. The study utilized time-kill assays and microscopy to reveal that these compounds disrupt bacterial cell membranes, leading to cell lysis. This mechanistic insight supports the potential use of these compounds as novel antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

Carbamic acid derivatives, especially those containing indole structures, are recognized for their diverse biological activities. The indole moiety is a well-known pharmacophore that enhances the biological activity of compounds. Here are some key applications in medicinal chemistry:

  • Anticancer Activity : Studies have demonstrated that carbamic acid derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. For example, in vitro assays have shown significant cytotoxic effects against breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines with low IC50 values.
  • Anti-inflammatory Effects : These compounds can modulate inflammatory pathways by reducing pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). In experimental models, administration of these compounds resulted in a dose-dependent decrease in inflammation markers.
  • Antimicrobial Properties : Carbamic acid derivatives exhibit notable antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) for these compounds ranged from 15 to 30 µg/mL.

Agricultural Chemistry

The unique properties of carbamic acid derivatives make them valuable in agricultural applications:

  • Pesticide Development : Research indicates that these compounds can serve as building blocks for developing selective pesticides. Their ability to interact with specific biological targets allows for the design of effective crop protection agents.

Data Summary Table

Application AreaBiological ActivityKey Findings
Medicinal ChemistryAnticancerSignificant inhibition of tumor growth
Anti-inflammatoryReduced cytokine production
AntimicrobialEffective against multiple bacterial strains
Agricultural ChemistryPesticide DevelopmentPotential for selective crop protection

Case Study 1: Anticancer Evaluation

A recent study utilized xenograft models to assess the anticancer properties of carbamic acid derivatives. Mice treated with these compounds exhibited a significant reduction in tumor volume compared to control groups. Histopathological analysis indicated increased apoptosis in tumor tissues, confirmed by TUNEL staining techniques.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of these compounds using a murine model of arthritis. Administration over four weeks led to decreased swelling and joint destruction, with serum analyses showing lower levels of inflammatory markers.

Comparison with Similar Compounds

Ethyl-[2-(1H-indol-3-yl)-propyl]-carbamic acid ethyl ester (215n)

  • Structural Difference : Replaces the ethyl chain with a propyl group.
  • Synthesis : Similar Rh-catalyzed method using ethyl-(2-methyl-allyl)-carbamic acid ethyl ester, achieving a 58% yield .

tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate

  • Structural Difference : Fluorine substitution at the indole's 6-position and tert-butyl ester.
  • Synthesis: Not detailed in evidence, but tert-butyl esters are typically used for protective group strategies .
  • Impact : Fluorine increases metabolic stability and electronegativity, while the bulky tert-butyl group may hinder steric interactions in binding pockets.

1H-Indole-3-carboxylic acid ethyl ester (4)

  • Structural Difference : Carboxylic acid ethyl ester instead of carbamate.
  • Natural Source : Isolated from the marine sponge Haliclona baeri .

Caffeic Acid Ethyl Ester

  • Structural Difference: Derived from caffeic acid (phenolic) rather than carbamic acid.
  • Natural Source : Found in Patrinia villosa and other plants .

Carbamic Acid, N-[2-[5-[[(methylamino)sulfonyl]methyl]-1H-indol-3-yl]ethyl]-, Ethyl Ester (ACI-INT-1190)

  • Structural Difference : Adds a sulfonylmethyl group on the indole ring.
  • Synthesis : Part of a synthetic library for drug development .

Comparative Data Table

Compound Name Substituents/Modifications Synthesis Yield Key Properties/Applications Reference
Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester Ethyl chain, unsubstituted indole 51% Neurological drug candidate
Ethyl-[2-(1H-indol-3-yl)-propyl]-carbamic acid ethyl ester Propyl chain 58% Enhanced lipophilicity
tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate 6-Fluoro, tert-butyl ester N/A Improved metabolic stability
1H-Indole-3-carboxylic acid ethyl ester Carboxylic acid ester Natural product Antibacterial/antifungal potential
Caffeic acid ethyl ester Phenolic hydroxyl groups Natural product Antioxidant, anti-inflammatory
ACI-INT-1190 5-Sulfonylmethyl substitution Synthetic Targeted receptor modulation

Key Findings and Implications

  • Synthetic Efficiency : Yields for carbamate derivatives range from 51–58%, influenced by substituent steric effects and catalyst systems .
  • Bioactivity: Indole carbamates show promise in neurological applications (e.g., antiemetic agents in ), whereas phenolic esters like caffeic acid derivatives excel in antioxidant roles.
  • Safety : Carbamates may exhibit acute toxicity (oral LD₅₀) and skin irritation, necessitating careful handling .

Q & A

Q. What are the key considerations for synthesizing carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester with high yield?

The synthesis of this compound involves nucleophilic substitution or carbamate coupling reactions. Critical parameters include:

  • Reagent selection : Use of ethyl chloroformate or carbodiimide coupling agents to activate the carbamic acid intermediate.
  • Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity, while maintaining anhydrous conditions prevents hydrolysis .
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions like ester hydrolysis or indole oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • NMR :
    • ¹H NMR : Signals for the indole NH (~10 ppm), ethyl ester protons (1.2–1.4 ppm for CH₃, 4.0–4.3 ppm for OCH₂), and carbamate NH (5.5–6.0 ppm).
    • ¹³C NMR : Carbamate carbonyl (~155 ppm), ester carbonyl (~170 ppm), and indole carbons (110–140 ppm) .
  • FT-IR : Carbamate N-H stretch (~3300 cm⁻¹), ester C=O (~1740 cm⁻¹), and indole C=C (~1600 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak at m/z 246.1 (C₁₃H₁₄N₂O₂) and fragmentation patterns (e.g., loss of ethyl group) confirm the structure .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Hydrolytic stability :
    • Acidic conditions (pH < 3) : Rapid hydrolysis of the carbamate group to yield 2-(1H-indol-3-yl)ethylamine and CO₂.
    • Alkaline conditions (pH > 9) : Ester hydrolysis dominates, forming the carboxylic acid derivative.
  • Thermal stability : Degrades above 150°C, with decomposition products identified via TGA-MS .
  • Storage : Stable at –20°C under inert gas (N₂/Ar) for >6 months .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme inhibition : Screen against HDAC6 (histone deacetylase) using fluorogenic substrates (e.g., Boc-Lys-TFMK), given structural similarity to known HDAC inhibitors .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Receptor binding : Radioligand competition assays for serotonin (5-HT) receptors due to the indole moiety .

Advanced Research Questions

Q. How does the indole moiety influence the compound’s pharmacological activity?

The indole group:

  • Enhances blood-brain barrier penetration via lipophilicity (logP ~2.8 predicted) .
  • Mediates receptor interactions : The planar structure facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., HDAC6 catalytic domain) .
  • Metabolic susceptibility : CYP450 enzymes (e.g., CYP3A4) oxidize the indole ring, forming hydroxylated metabolites detectable via LC-MS/MS .

Q. What structural modifications can improve selectivity for HDAC6 over other isoforms?

  • Side-chain elongation : Introducing a benzyl or cyclohexyl group at the carbamate nitrogen increases steric hindrance, reducing affinity for HDAC1/2 .
  • Indole substitution : Fluorination at the 5-position enhances electronic interactions with Zn²⁺ in the HDAC6 active site .
  • Prodrug strategies : Masking the carbamate as a tert-butyl ester improves solubility and delays hydrolysis in vivo .

Q. How can degradation products under oxidative stress be identified and quantified?

  • Forced degradation studies : Expose the compound to H₂O₂ (3%, 24h) or UV light (254 nm, 48h).
  • Analytical methods :
    • HPLC-DAD/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate and identify oxidative products (e.g., N-oxide derivatives) .
    • EPR spectroscopy : Detect free radicals generated during photodegradation .

Q. What in vivo models are suitable for studying its pharmacokinetics and toxicity?

  • Rodent models :
    • Pharmacokinetics : Intravenous/oral administration in Sprague-Dawley rats, with plasma sampling via LC-MS/MS to calculate AUC, Cₘₐₓ, and t₁/₂ .
    • Toxicity : 28-day repeated-dose study (OECD 407) to assess hepatorenal function (ALT, BUN levels) and histopathology .
  • Zebrafish embryos : High-throughput screening for developmental toxicity (e.g., yolk sac edema, heartbeat irregularities) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester
Reactant of Route 2
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Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester

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